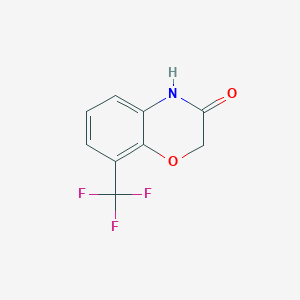
8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl-containing compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a challenging task due to the strength of the C–F bond . Various methods have been developed for the synthesis of these compounds, including trifluoromethylation reactions .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group . This group can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions, including C–F bond functionalization . This process involves the selective activation of the C–F bond, which is the strongest single bond in organic compounds .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties include high stability, strong electron-withdrawing ability, and unique reactivity .Applications De Recherche Scientifique
Synthesis and Characterization for Electroluminescent Devices
Aromatic poly(1,3,5-triazine-ether)s synthesized by polycondensation with difluoro functionalized monomers, including 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, exhibit excellent thermal stability and amorphous nature with glass transition temperatures in the range of 190−250 °C. These polymers' high electron affinities suggest potential applications as electron injecting/hole blocking layers in LEDs, highlighting their significance in the development of organic electroluminescent devices (Fink et al., 1997).
Advanced Photoredox Catalysis in Medicinal Chemistry
Recent advancements in visible-light photoredox catalysis for synthesizing tri- and difluoromethyl ethers, including compounds with 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one structures, offer innovative strategies to incorporate these fluorinated motifs into organic molecules. These approaches are instrumental in medicinal chemistry and drug discovery, providing pathways to alter the properties of compounds for enhanced therapeutic effectiveness (Lee et al., 2019).
Benzoxazinone Derivatives in Allelochemistry and Agriculture
The isolation and synthetic methodologies of benzoxazinones and related compounds, such as 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, have paved the way for understanding their bioactivity and ecological roles. These compounds demonstrate phytotoxic, antimicrobial, antifungal, and insecticidal properties, making them subjects of interest for potential agronomic applications. The exploration into these compounds' synthesis, degradation, and phytotoxicity contributes to ongoing research into natural herbicide models and pharmaceutical development, underscoring their versatility and potential in natural product chemistry and agrochemical innovation (Macias et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The research on trifluoromethyl-containing compounds is a rapidly evolving field with many potential applications in pharmaceuticals, agrochemicals, and materials science . Future research directions may include the development of new synthesis methods, the design of novel trifluoromethyl-containing compounds with improved properties, and the exploration of new applications .
Propriétés
IUPAC Name |
8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAVJMWMCIMGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)
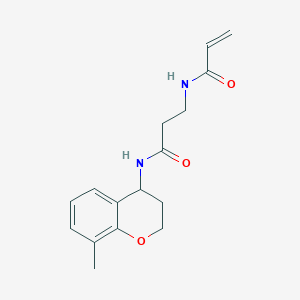
![5-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2711011.png)
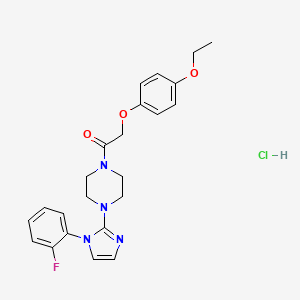
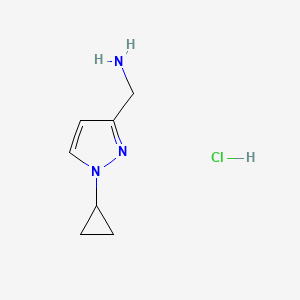
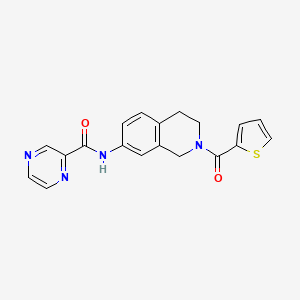
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)
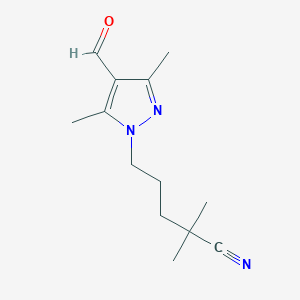
![3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2711019.png)

![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)
![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)